Nevanimibe hydrochloride

Catalog No.
S548517
CAS No.
133825-81-7
M.F
C27H40ClN3O
M. Wt
458.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nevanimibe hydrochloride

CAS Number

133825-81-7

Product Name

Nevanimibe hydrochloride

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride

Molecular Formula

C27H40ClN3O

Molecular Weight

458.1 g/mol

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ATR-101, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride, PD 132301-2, PD-132301-2, PD132301-2, urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)-, hydrochloride (1:1)

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

The exact mass of the compound Nevanimibe hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nevanimibe hydrochloride is an orally active, selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1). It functions by blocking the esterification of free cholesterol into cholesteryl esters, a key process for cholesterol storage in tissues like the adrenal cortex. This mechanism has established its relevance in research models of adrenocortical carcinoma, congenital adrenal hyperplasia (CAH), and historical studies of atherosclerosis. The hydrochloride salt form is specifically supplied to ensure defined solubility and handling properties essential for creating reproducible formulations for in vitro and in vivo studies.

Substituting Nevanimibe hydrochloride with its free base (Nevanimibe), or with other ACAT inhibitors like Avasimibe or Pactimibe, introduces critical experimental variables. The hydrochloride salt form dictates aqueous solubility and formulation characteristics, making it non-interchangeable with the free base for achieving consistent, reproducible solutions for dosing. Furthermore, alternative ACAT inhibitors exhibit vastly different potency and isoform selectivity profiles. For example, Avasimibe is a micromolar inhibitor of both ACAT1 and ACAT2, whereas Nevanimibe is a nanomolar inhibitor with approximately 40-fold higher selectivity for ACAT1. Such differences in potency and selectivity fundamentally alter the experimental outcome, making direct substitution inappropriate for studies targeting specific ACAT1-dependent pathways.

High Potency and ~40-Fold Selectivity for ACAT1 over ACAT2 Isoform

Nevanimibe is a highly potent inhibitor of the ACAT1 isoform with a reported EC50 of 9 nM. In contrast, its activity against the ACAT2 isoform is significantly lower, with a reported EC50 of 368 nM, demonstrating a clear selectivity of approximately 41-fold for ACAT1. This is a critical differentiator from non-selective or less potent inhibitors such as Avasimibe, which inhibits ACAT1 and ACAT2 with much lower potency (IC50s of 24 µM and 9.2 µM, respectively).

Evidence DimensionEnzyme Inhibition (EC50/IC50)
Target Compound DataACAT1: 9 nM (EC50); ACAT2: 368 nM (EC50)
Comparator Or BaselineAvasimibe: ACAT1: 24,000 nM (IC50); ACAT2: 9,200 nM (IC50)
Quantified DifferenceNevanimibe is ~2600x more potent against ACAT1 than Avasimibe and exhibits ~41-fold selectivity for ACAT1 over ACAT2.
ConditionsIn vitro enzyme activity assays.

This selective, high-potency profile allows for targeted investigation of ACAT1-specific pathways without the confounding effects of broad ACAT2 inhibition, which is crucial for adrenal steroidogenesis and oncology research.

Defined Solubility Profile as a Hydrochloride Salt for Consistent In Vivo Formulations

The hydrochloride salt form of Nevanimibe provides a defined starting material for creating research formulations. Technical datasheets provide established protocols for dissolving the compound at concentrations suitable for in vivo studies, such as ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This contrasts with the free base form or other lipophilic ACAT inhibitors, which may require more complex or variable formulation strategies to achieve bioavailability. Using the specified hydrochloride salt ensures higher batch-to-batch consistency in preparing dosing solutions, which is critical for reproducibility in pharmacokinetic and efficacy studies.

Evidence DimensionSolubility in Vehicle
Target Compound Data≥ 2.08 mg/mL (clear solution)
Comparator Or BaselineFree base or other lipophilic inhibitors requiring complex formulation.
Quantified DifferenceProvides a clear, pre-defined formulation protocol for achieving a specific minimum concentration.
ConditionsVehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Procuring the hydrochloride salt simplifies the formulation process and enhances experimental reproducibility by providing a clear, tested path to a usable dosing solution, reducing variability between experiments.

Demonstrated In Vivo Activity in Reducing Adrenal Steroid Biomarkers

In a Phase 2 clinical study for Congenital Adrenal Hyperplasia (CAH), oral administration of Nevanimibe hydrochloride demonstrated a clear pharmacodynamic effect. In 70% of subjects, treatment resulted in a decrease of ≥50% in the key adrenal steroid biomarker 17-hydroxyprogesterone (17-OHP). Five subjects who did not meet the primary endpoint still experienced maximal 17-OHP decreases ranging from 27% to 72% during treatment. This evidence of target engagement in a clinical setting provides a strong basis for its use in preclinical models where reduction of adrenal steroidogenesis is the primary objective.

Evidence DimensionBiomarker Reduction (17-OHP)
Target Compound Data≥50% decrease in 70% of subjects; 27% to 72% decreases observed in others.
Comparator Or BaselinePlacebo/Baseline levels.
Quantified DifferenceStatistically significant reduction in key adrenal steroid biomarker.
ConditionsPhase 2 clinical trial in adult patients with classic CAH, dose-titration up to 1000 mg twice daily for 14 days per dose level.

This compound has proven in vivo bioactivity and target engagement, making it a reliable tool for preclinical studies aiming to modulate adrenal function, unlike compounds with only in vitro data or unproven in vivo effects.

Targeted Investigation of ACAT1-Dependent Steroidogenesis

Due to its high potency and ~40-fold selectivity for ACAT1 over ACAT2, this compound is the right choice for studies designed to isolate the specific role of ACAT1 in adrenal steroid synthesis, such as in models of CAH or Cushing's syndrome.

Preclinical Models of Adrenocortical Carcinoma (ACC)

Nevanimibe's ability to inhibit ACAT1, a key enzyme for storing cholesterol needed for rapid cell proliferation, and to induce apoptosis in adrenocortical cells makes it a relevant tool for in vitro and in vivo ACC models.

Reproducible In Vivo Studies Requiring Oral Dosing Formulations

The well-characterized solubility of the hydrochloride salt allows for the consistent preparation of oral dosing solutions, making it suitable for long-term animal studies where reproducible pharmacokinetics and exposure are paramount.

Atherosclerosis Research in Relevant Animal Models

As a potent ACAT1 inhibitor, this compound can be used to investigate the specific contribution of macrophage ACAT1 to foam cell formation in animal models of atherosclerosis that possess cholesteryl ester transfer protein (CETP), such as rabbits.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

457.2859906 Da

Monoisotopic Mass

457.2859906 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK694ZFS57

Other CAS

133825-81-7

Wikipedia

Pd-132301 hydrochloride

Dates

Last modified: 02-18-2024
1: Wolfgang GH, MacDonald JR, Vernetti LA, Pegg DG, Robertson DG. Biochemical alterations in guinea pig adrenal cortex following administration of PD 132301-2, an inhibitor of acyl-CoA:cholesterol acyltransferase. Life Sci. 1995 Feb 17;56(13):1089-93. PubMed PMID: 9001442.
2: Saxena U, Ferguson E, Newton RS. Acyl-coenzyme A:cholesterol-acyltransferase (ACAT) inhibitors modulate monocyte adhesion to aortic endothelial cells. Atherosclerosis. 1995 Jan 6;112(1):7-17. PubMed PMID: 7772069.
3: Reindel JF, Dominick MA, Bocan TM, Gough AW, McGuire EJ. Toxicologic effects of a novel acyl-CoA:cholesterol acyltransferase inhibitor in cynomolgus monkeys. Toxicol Pathol. 1994 Sep-Oct;22(5):510-8. PubMed PMID: 7899779.
4: Krause BR, Black A, Bousley R, Essenburg A, Cornicelli J, Holmes A, Homan R, Kieft K, Sekerke C, Shaw-Hes MK, et al. Divergent pharmacologic activities of PD 132301-2 and CL 277,082, urea inhibitors of acyl-CoA:cholesterol acyltransferase. J Pharmacol Exp Ther. 1993 Nov;267(2):734-43. PubMed PMID: 8246149.
5: Dominick MA, McGuire EJ, Reindel JF, Bobrowski WF, Bocan TM, Gough AW. Subacute toxicity of a novel inhibitor of acyl-CoA: cholesterol acyltransferase in beagle dogs. Fundam Appl Toxicol. 1993 Feb;20(2):217-24. PubMed PMID: 8383621.
6: Dominick MA, Bobrowski WA, MacDonald JR, Gough AW. Morphogenesis of a zone-specific adrenocortical cytotoxicity in guinea pigs administered PD 132301-2, an inhibitor of acyl-CoA:cholesterol acyltransferase. Toxicol Pathol. 1993;21(1):54-62. PubMed PMID: 8397438.

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